Phthalimidinoglutarimide-5'-C3-O-PEG4-OH
Description
Phthalimidinoglutarimide-5'-C3-O-PEG4-OH is a heterobifunctional degrader building block designed for proteolysis-targeting chimera (PROTAC) applications. Its structure comprises:
- E3 ligase ligand: A phthalimidinoglutarimide moiety, which recruits cereblon (CRBN) E3 ubiquitin ligase.
- Linker: A C3 (3-carbon) alkyl chain followed by a polyethylene glycol (PEG4) spacer.
- Terminal functional group: A hydroxyl (-OH) group for conjugation to target protein ligands.
Key physicochemical properties include a molecular formula of C24H34N2O8, molecular weight of 478.54 g/mol, and ≥95% purity by HPLC . The PEG4 spacer enhances aqueous solubility and provides flexibility for optimal protein degradation activity.
Properties
Molecular Formula |
C24H34N2O8 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-[6-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H34N2O8/c27-7-9-32-11-13-34-15-14-33-12-10-31-8-1-2-18-3-4-20-19(16-18)17-26(24(20)30)21-5-6-22(28)25-23(21)29/h3-4,16,21,27H,1-2,5-15,17H2,(H,25,28,29) |
InChI Key |
MKGFQJSSNJGXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG4-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked together using a PEG linker. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide. The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG4-OH is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the PEG linker can be modified with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Phthalimidinoglutarimide-5’-C3-O-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of protein-protein interactions and as a tool for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG4-OH involves its ability to bind to specific molecular targets, such as proteins or enzymes. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively interact with its targets. The phthalimide and glutarimide groups can form covalent bonds with amino acid residues, leading to the modulation of protein function or degradation.
Comparison with Similar Compounds
Variations in PEG Chain Length
The PEG spacer significantly influences solubility, stability, and degradation efficiency. Tenova Pharmaceuticals offers analogs with PEG1 to PEG6 chains (Table 1) .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | PEG Length | Terminal Group |
|---|---|---|---|---|
| Phthalimidinoglutarimide-5'-C3-O-PEG1-OH | C18H22N2O5 | 346.38 | PEG1 | -OH |
| This compound | C24H34N2O8 | 478.54 | PEG4 | -OH |
| Phthalimidinoglutarimide-5'-propargyl-PEG4-OH | Not provided | Not provided | PEG4 | Propargyl |
Key Findings :
Variations in Linker Chemistry
The linker’s alkyl chain length and composition modulate PROTAC flexibility and target engagement:
| Compound Name | Alkyl Chain | Linker Composition |
|---|---|---|
| This compound | C3 | C3 + PEG4 |
| Phthalimidinoglutarimide-5'-C1-O-PEG4-OH | C1 | C1 + PEG4 |
| Phthalimidinoglutarimide-5'-C7-OH | C7 | C7 (no PEG) |
Key Findings :
Comparison with Thalidomide-Based Degraders
Thalidomide derivatives (e.g., Thalidomide-O-PEG3-COOH) share similar applications but differ in E3 ligase recruitment:
| Compound Name | E3 Ligase Ligand | Linker | Terminal Group |
|---|---|---|---|
| This compound | Phthalimidinoglutarimide | C3 + PEG4 | -OH |
| Thalidomide-O-PEG3-COOH | Thalidomide | PEG3 | -COOH |
Key Findings :
- Phthalimidinoglutarimide derivatives exhibit higher specificity for CRBN compared to thalidomide, which has broader off-target effects .
- Carboxylic acid termini (e.g., -COOH in Thalidomide-O-PEG3-COOH) enable alternative conjugation strategies but may require activation for coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
